molecular formula C12H13NO2S B311610 N-naphthalen-2-ylethanesulfonamide

N-naphthalen-2-ylethanesulfonamide

Cat. No.: B311610
M. Wt: 235.3 g/mol
InChI Key: QQFCNPAZEFLCMV-UHFFFAOYSA-N
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Description

N-naphthalen-2-ylethanesulfonamide is an organic compound with the molecular formula C12H13NO2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-ylethanesulfonamide typically involves the reaction of naphthalene-2-amine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve naphthalene-2-amine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include large-scale crystallization and filtration techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-ylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of naphthalene-2-sulfonic acid.

    Reduction: Formation of naphthalene-2-ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of naphthalene.

Scientific Research Applications

N-naphthalen-2-ylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-naphthalen-2-ylethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The aromatic naphthalene ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Similar structure but lacks the ethyl group.

    Naphthalene-2-ethylamine: Similar structure but lacks the sulfonamide group.

    Naphthalene-2-sulfonic acid: Oxidized form of N-naphthalen-2-ylethanesulfonamide.

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the ethanesulfonamide group. This combination imparts specific chemical properties, such as the ability to participate in both aromatic and sulfonamide-related reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.3 g/mol

IUPAC Name

N-naphthalen-2-ylethanesulfonamide

InChI

InChI=1S/C12H13NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3

InChI Key

QQFCNPAZEFLCMV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCS(=O)(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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